molecular formula C8H7BrO B2655785 1-Bromo-4-(vinyloxy)benzene CAS No. 1005-61-4

1-Bromo-4-(vinyloxy)benzene

Cat. No. B2655785
CAS RN: 1005-61-4
M. Wt: 199.047
InChI Key: PPNABDIAKJRGJI-UHFFFAOYSA-N
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Description

1-Bromo-4-(vinyloxy)benzene is a chemical compound with the CAS Number: 1005-61-4 . It has a molecular weight of 199.05 . The IUPAC name for this compound is this compound . It is stored at a temperature of 2-8°C and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrO/c1-2-10-8-5-3-7(9)4-6-8/h2-6H,1H2 . This indicates that the compound has a benzene ring with a bromine atom and a vinyloxy group attached to it.


Physical And Chemical Properties Analysis

This compound is a liquid with a molecular weight of 199.05 . It is stored at a temperature of 2-8°C . The exact density, boiling point, melting point, and flash point are not provided in the search results.

Scientific Research Applications

Thermal Decomposition and Flame Retardancy

Research into brominated flame retardants like 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) examines thermal decomposition mechanisms, contributing to understanding the behavior of brominated compounds in fire retardant applications. This work suggests that similar brominated compounds, potentially including 1-Bromo-4-(vinyloxy)benzene, could be used to enhance fire safety in materials (Altarawneh & Dlugogorski, 2014).

Luminescent Nanoporous Polymers

The Heck coupling reaction has been employed to synthesize luminescent nanoporous inorganic–organic hybrid polymers using vinyl-terminated double four-ring siloxane cages with aromatic bromide monomers. This indicates the potential for this compound in constructing similar luminescent materials useful for detection and sensing applications (Sun, Liang, & Yu, 2015).

Palladium-Catalyzed Synthesis

A palladium-catalyzed procedure has been developed for synthesizing benzil derivatives from aryl bromides, showcasing the utility of brominated compounds in complex organic synthesis processes. This method highlights how this compound might be applied in synthesizing valuable organic molecules (Kim, Park, Lim, & Kim, 2011).

Advanced Material Design

Research on polymers and copolymers featuring vinyl and bromine functionalities demonstrates the vast potential of these compounds in creating materials with specific physical properties, such as high thermal stability and modifiable surface characteristics. This suggests that this compound could be similarly leveraged in material science for designing novel polymers with tailored features (Vandenbergh, Cosemans, Lutsen, Vanderzande, & Junkers, 2012).

Safety and Hazards

1-Bromo-4-(vinyloxy)benzene is labeled with the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ensuring adequate ventilation .

properties

IUPAC Name

1-bromo-4-ethenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c1-2-10-8-5-3-7(9)4-6-8/h2-6H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNABDIAKJRGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Tert-Butoxypotassium (33.7 g, 300 mmol) was added to a solution of tetrahydrofuran (hereinafter THF) (250 mL) containing 1-bromo-4-(2-chloroethoxy)benzene (58.6 g, 249 mmol) prepared in Example 6 (6a) over 10 minutes at −10° C. The mixture was stirred at room temperature for 21 hours, and water (500 mL) was added thereto. The resulting mixture was extracted with methyl tert-butyl ether (200 mL, 150 mL) twice. The organic layers were combined, washed with saturated brine (100 mL) twice, and dried over anhydrous magnesium sulfate. Then, the solvent was evaporated. The resulting residue was dissolved in hexane (100 mL), and the precipitated insoluble substance was removed by filtration. The insoluble substance was further washed with hexane (5 mL) five times. The filtrates were combined, concentrated, and purified by silica gel column chromatography (hexane) to give 39.0 g of the title compound (colorless oil, yield: 79%).
Quantity
33.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
58.6 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
79%

Synthesis routes and methods II

Procedure details

To a solution of 1-bromo-4-(2-bromoethoxy)benzene (19.9 g, 100 mmol; see step (a) above) in THF (120 mL) was portion-wise added t-BuOK (14.0 g, 125 mmol) over 10 min at 0° C. After stirring at room temperature for 16 h, the mixture was diluted with water (400 mL) and the product was extracted with light petrol (4×100 mL). The combined organic extracts were washed with brine, dried (Na2SO4), concentrated and distilled under vacuum to yield the sub-title compound (11.5 g, 58%).
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
58%

Synthesis routes and methods III

Procedure details

Under nitrogen, a 250 milliliter round bottom flask was charged with 4-bromophenol (8.00 grams, 46.2 millimoles, 1.0 equivalent), sodium acetate (2.28 grams, 27.7 millimoles, 0.6 equivalent) and bis(1,5-cyclooctadiene)diiridium(I)dichloride (233 milligram, 347 micromoles, 0.0075 equivalent). Toluene (75 milliliter) was added to this and vinyl acetate (8.5 milliliter, 92 millimoles, 2.0 equivalents) was added via syringe. The reaction was heated to 102° C. for 3 hours and then allowed to cool to room temperature. The crude reaction was concentrated on a rotary evaporator and filtered through a plug of silica. The solvent was removed by rotary evaporation and the product dried under high vacuum. The final compound was obtained in form of a colorless to slightly yellow oil (6.97 gram, 35.0 millimoles, 76%). 1H NMR (500 MHz, CDCl3) δ 7.44-7.37 (m, 2H), 6.91-6.84 (m, 2H), 6.56 (dd, J=13.7, 6.1 Hz, 1H), 4.77 (dd, J=13.7, 1.8 Hz, 1H), 4.45 (dd, J=6.1, 1.8 Hz, 1H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
233 mg
Type
catalyst
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Yield
76%

Synthesis routes and methods IV

Procedure details

To a THF (250 mL) solution of 1-bromo-4-(2-chloroethoxy)benzene (58.6 g, 249 mmol) prepared in Example 5 (5a) was added tert-butoxy potassium (33.7 g, 300 mmol) at −10° C. over 10 minutes. The resulting mixture was stirred at room temperature for 21 hours. Water (500 mL) was added thereto, and the mixture was extracted with methyl tert-butyl ether (200 mL, 150 mL) twice. The organic layers were combined, washed with saturated brine (100 mL) twice, and dried over anhydrous magnesium sulfate. Then, the solvent was evaporated. The resulting residue was dissolved in n-hexane (100 mL), and the precipitated insoluble substance was removed by filtration, and this insoluble substance was further washed with n-hexane (5 mL) five times. These filtrates were combined and concentrated, and then purified by silica gel column chromatography (n-hexane) to give 39.0 g of the title compound (colorless oil, yield: 79%).
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
58.6 g
Type
reactant
Reaction Step One
Quantity
33.7 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
79%

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